molecular formula C26H30N2O2 B4551116 ethyl 1-(5-isoquinolinylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate

ethyl 1-(5-isoquinolinylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate

Cat. No.: B4551116
M. Wt: 402.5 g/mol
InChI Key: SQFKLUZIGMYIQQ-UHFFFAOYSA-N
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Description

Ethyl 1-(5-isoquinolinylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C26H30N2O2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.230728204 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis of complex pyrimidines and isoquinolines, demonstrating the versatility of related compounds in creating pharmacologically relevant structures. For example, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involved reactions of similar compounds with benzoyl isothiocyanate to yield thioureido derivatives, which underwent cyclization to form complex heterocyclic structures (Paronikyan et al., 2016).

Biological Activity and Applications

  • A study on the synthesis and biological activity of some Benzofuro[3,2‐d]pyrimidines highlighted the reaction of related compounds with various amines, including piperidine, to yield compounds that were screened for antibacterial and antifungal activities (Bodke & Sangapure, 2003).
  • Another significant area of research is the development of central nervous system (CNS) active compounds, where ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate was reacted with chlorinated heterocycles to yield compounds including ethyl 2-(isoquinolin-1-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate, demonstrating the compound's utility in generating CNS-active molecules (Hung et al., 1985).

Antimicrobial and Antifungal Properties

  • Research on novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles synthesized new compounds that exhibited significant antibacterial and antifungal activities, demonstrating the potential of these compounds in antimicrobial applications (Zaki et al., 2021).

Properties

IUPAC Name

ethyl 1-(isoquinolin-5-ylmethyl)-4-(2-phenylethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c1-2-30-25(29)26(13-11-21-7-4-3-5-8-21)14-17-28(18-15-26)20-23-10-6-9-22-19-27-16-12-24(22)23/h3-10,12,16,19H,2,11,13-15,17-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFKLUZIGMYIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC3=C2C=CN=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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